molecular formula C28H29NO4 B557283 (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoic acid CAS No. 252049-14-2

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoic acid

Cat. No. B557283
M. Wt: 443.5 g/mol
InChI Key: OKEORFXNCSRZFL-RUZDIDTESA-N
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Description

Synthesis Analysis

The synthesis pathway for this compound involves the protection of the amine and carboxylic acid functional groups, followed by the coupling of the protected amino acid with the allyl ester.


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C24H26N2O6.


Chemical Reactions Analysis

The fluorenylmethoxycarbonyl (Fmoc) group is then removed, and the resulting amine is coupled with the methyl allyl carbonate.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dry place, sealed, and kept at a temperature below -20°C .

Scientific Research Applications

  • Peptide-Based Drug Discovery : A study demonstrated the synthesis of differentially protected azatryptophan derivatives, which are important in peptide-based drug discovery. This synthesis involved the use of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoic acid derivatives (Nimje et al., 2020).

  • Synthesis of Neuroexcitant Analogues : The compound has been used in the enantioselective synthesis of neuroexcitant analogues, specifically 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (Pajouhesh et al., 2000).

  • Protecting Group in Amino Acid Synthesis : It serves as a protecting group in the synthesis of asymmetrically protected 2,7-diaminosuberic acid, which is significant in protein and peptide research (Mollica et al., 2012).

  • Biomedical Research : The compound has been a focus in biomedical research, particularly in the structural and supramolecular study of fluorenylmethoxycarbonyl (Fmoc) amino acids. These studies are critical for designing novel hydrogelators and biomaterials (Bojarska et al., 2020).

  • Solid-Phase Peptide Synthesis : It has been utilized in the asymmetric synthesis of new amino acids and their incorporation into peptides, which is crucial in solid-phase peptide synthesis (Paladino et al., 1993).

  • Material Science and Nanotechnology : Studies have shown its role in the self-assembly of Fmoc variants of amino acids, leading to controlled morphological changes at the supramolecular level. This is vital for the development of novel materials in science and nanotechnology (Kshtriya et al., 2021).

  • Photovoltaic Performance : The chemical compatibility of this compound with other materials has been shown to enhance the photovoltaic performance in solid-state dye-sensitized solar cells (Kwon et al., 2012).

  • Bioimaging : It has been used in the development of water-soluble fluorenyl probes for bioimaging, particularly in integrin-targeting, which is significant in medical diagnostics (Morales et al., 2010).

Safety And Hazards

This compound is labeled with the GHS07 pictogram. The hazard statements associated with it are H302, H315, H319, and H335. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

(2R)-3-(4-tert-butylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29NO4/c1-28(2,3)19-14-12-18(13-15-19)16-25(26(30)31)29-27(32)33-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,29,32)(H,30,31)/t25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKEORFXNCSRZFL-RUZDIDTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40426644
Record name 4-tert-Butyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoic acid

CAS RN

252049-14-2
Record name 4-(1,1-Dimethylethyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=252049-14-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-tert-Butyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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